

Preliminary in vitro studies of rTRD01 efficacy

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Compound of Interest		
Compound Name:	rTRD01	
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In Vitro Efficacy of rTRD01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the efficacy of **rTRD01**, a small molecule targeting the RNA recognition motifs (RRMs) of the TAR DNA-binding protein 43 (TDP-43). The data and protocols presented herein are compiled from foundational studies to facilitate further research and development in the field of neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays designed to characterize the binding affinity and inhibitory potential of **rTRD01**.

Table 1: Binding Affinity of rTRD01 and TDP-43

Analyte	Ligand	Method	Dissociation Constant (Kd)
TDP-43102-269	rTRD01	Microscale Thermophoresis (MST)	89.4 ± 0.8 μM[1][2]

Table 2: TDP-43 and RNA Interaction Affinity



Protein Construct	RNA Sequence	Method	Apparent Dissociation Constant (Kd)
TDP-43102-269	(UG)6	ALPHA Assay	0.73 ± 0.1 nM[1]
TDP-431–260	(UG)6	ALPHA Assay	0.4 ± 0.04 nM[1]
TDP-43102–269	(GGGCC)4	ALPHA Assay	5.1 ± 0.6 nM[1]
TDP-431–260	(GGGCC)4	ALPHA Assay	1.21 ± 0.24 nM[1]

Table 3: Inhibition of TDP-43-RNA Interaction by rTRD01

Protein Construct	RNA Sequence	Method	IC50	Maximum Inhibition
TDP-43102-269	(GGGGCC)4	ALPHA Assay	~150 µM	50%[1]
TDP-431-260	(GGGGCC)4	ALPHA Assay	1 mM	50%[1]

Table 4: Cytotoxicity of rTRD01

Cell Line	Assay	Concentration	Result
NSC-34 (motoneuron- like)	Not specified	50 μΜ	Limited toxicity observed[1]

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

Microscale Thermophoresis (MST)

This assay was utilized to quantify the binding affinity between **rTRD01** and the RRM domains of TDP-43.

 Protein Labeling: Purified His-tagged TDP-43102–269 was labeled using the Monolith Protein Labeling Kit RED-NTA following the manufacturer's instructions.



- Binding Reaction: 50 nM of the labeled TDP-43102–269 was mixed with a serial dilution of rTRD01 in PBST buffer.
- Measurement: The thermographs were recorded using MST premium capillaries. The instrument was set to 20% LED power and medium MST power.
- Data Analysis: Data were analyzed using the MO Affinity Analysis software. The dissociation constant (Kd) was determined by fitting the data to a specific binding with Hill model in GraphPad Prism.[1]

Amplified Luminescent Proximity Homogeneous Assay (ALPHA)

This assay was employed to measure the interaction between TDP-43 and RNA, and to assess the inhibitory effect of **rTRD01** on this interaction.

- · Reagents:
 - His-tagged TDP-43 protein constructs (TDP-43102–269 or TDP-431–260)
 - Biotinylated RNA sequences ((UG)6 or (GGGGCC)4)
 - AlphaScreen™ Glutathione-coated Donor beads
 - Streptavidin-coated Acceptor beads
 - Assay Buffer: 25 mM Tris, pH 7.4, 0.1% BSA, 0.1% Triton X-100, 0.2 mM DTT
- Binding Assay Protocol:
 - The His-tagged TDP-43 protein and biotinylated RNA were mixed in a final volume of 20 µL in a white, opaque low-volume 384-well plate.
 - The plate was incubated for 90 minutes at room temperature.
 - The AlphaScreen signal was measured using an EnSpire Alpha instrument.
- Inhibition Assay Protocol:



- The TDP-43 protein constructs were pre-incubated for 30 minutes with varying concentrations of rTRD01 in the presence of anti-His beads.
- The biotinylated RNA with streptavidin beads was then added to the mixture.
- The plate was incubated for 90 minutes at room temperature before measuring the AlphaScreen signal.[1]

1H–15N Heteronuclear Single Quantum Correlation (HSQC) NMR Spectroscopy

This technique was used to map the binding site of **rTRD01** on the TDP-43 RRM domains.

- Sample Preparation:15N-labeled human TDP-43102–269 (150 μM) was prepared in a suitable NMR buffer.
- Titration: A stock solution of **rTRD01** was titrated into the 15N-labeled TDP-43102–269 sample to achieve a final protein-to-ligand molar ratio of 1:4.
- Data Acquisition:1H–15N HSQC spectra were acquired for the free protein and for the protein-ligand complex.
- Data Analysis: Chemical shift perturbations were calculated to identify the amino acid residues on TDP-43 that were affected by the binding of rTRD01.[1]

Cytotoxicity Assay

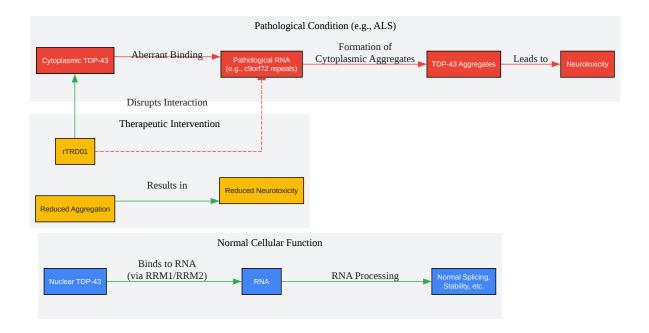
The potential toxicity of **rTRD01** was assessed in a motor neuron-like cell line.

- Cell Line: NSC-34 cells were used for this assay.
- Treatment: Cells were treated with rTRD01 at a concentration of 50 μM.
- Endpoint: The assay indicated limited toxicity at the tested concentration. The specific method (e.g., MTT, LDH release) was not detailed in the primary reference.[1]

Mandatory Visualizations



Signaling Pathway: rTRD01 Mechanism of Action

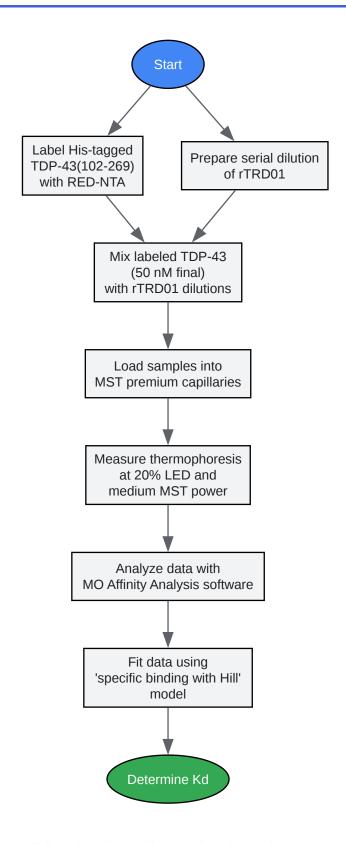


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Caption: Mechanism of **rTRD01** in disrupting pathological TDP-43-RNA interactions.

Experimental Workflow: Microscale Thermophoresis (MST)



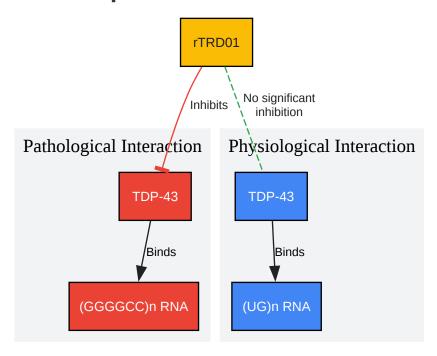


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Caption: Workflow for determining binding affinity using Microscale Thermophoresis.



Logical Relationship: rTRD01's Selective Inhibition



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Caption: Selective inhibition of pathological vs. physiological TDP-43-RNA interactions.

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